molecular formula C17H18ClN B143869 (1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 91742-83-5

(1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B143869
CAS No.: 91742-83-5
M. Wt: 271.8 g/mol
InChI Key: LLMOMOOMHWFGRN-PBHICJAKSA-N
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Description

(1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its tetrahydronaphthalene core, substituted with a chlorophenyl group and an N-methylamine group. The stereochemistry of the compound, denoted by (1S,4R), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity.

Properties

IUPAC Name

(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOMOOMHWFGRN-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 1-tetralone.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with 1-tetralone under acidic conditions to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents such as methylamine and a suitable catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,4R) enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.

    4-(4-Chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group.

    4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the specific stereochemistry.

Uniqueness

(1S,4R)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomers and other similar compounds. This stereochemistry is crucial for its interaction with molecular targets and its overall pharmacological profile.

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